molecular formula C9H12BFO3 B064144 3-Fluoro-4-propoxyphenylboronic acid CAS No. 192376-68-4

3-Fluoro-4-propoxyphenylboronic acid

Cat. No. B064144
M. Wt: 198 g/mol
InChI Key: JJBMFQWJHYCKRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylboronic acids, including derivatives like 3-Fluoro-4-propoxyphenylboronic acid, typically involves organoboron compounds as key intermediates. For instance, organoboron compounds have been applied as Lewis acid receptors in polymeric membranes, showcasing their versatility in synthetic applications. A method for the synthesis of similar compounds involves the Grignard reaction, protection of carbonyl groups, and subsequent boronation, indicating the complexity and the multi-step nature of synthesizing such substituted phenylboronic acids (Jańczyk et al., 2012); (Liu Zao, 2005).

Molecular Structure Analysis

The molecular structure of phenylboronic acids and their derivatives, such as 3-Fluoro-4-propoxyphenylboronic acid, can be elucidated using techniques like Density Functional Theory (DFT). Studies have shown the effectiveness of DFT in characterizing the geometric structure, electronic structure properties, and the molecular electrostatic potential of similar compounds, providing insights into their chemical behavior and reactivity (Sas & Kurt, 2018).

Chemical Reactions and Properties

The reactivity of 3-Fluoro-4-propoxyphenylboronic acid is influenced by the presence of the boronic acid group, which can participate in Suzuki coupling reactions, a common method for forming carbon-carbon bonds. The fluorine and propoxy substituents further modify its reactivity and solubility, affecting its utility in various chemical transformations. Fluoro-substituted phenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, demonstrating the significant impact of fluorine substitution on the properties of these compounds (Kowalska et al., 2016).

Scientific Research Applications

Specific Scientific Field

Chemical Sensing

Summary of the Application

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Methods of Application

Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

3-Fluoro-4-propoxyphenylboronic Acid in Synthesis of Novel Compounds

Specific Scientific Field

Organic Chemistry

Summary of the Application

3-Fluoro-4-propoxyphenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

Methods of Application

The method involves palladium-catalyzed cross-couplings .

Results or Outcomes

The result is the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Boronic Acids in Drug Discovery

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Boronic acids are used in the synthesis of a variety of pharmaceuticals. They have been found to be particularly useful in the creation of protease inhibitors, which are a class of antiviral drugs that are used to treat HIV and Hepatitis C .

Methods of Application

The method involves the use of boronic acids in the synthesis of protease inhibitors .

Results or Outcomes

The result is the creation of effective antiviral drugs .

Boronic Acids in Material Science

Specific Scientific Field

Material Science

Summary of the Application

Boronic acids are used in the creation of a variety of materials, including polymers and ceramics. They can act as ligands, forming stable covalent bonds with a variety of substrates .

Methods of Application

The method involves the use of boronic acids in the synthesis of materials .

Results or Outcomes

The result is the creation of a variety of materials with unique properties .

Boronic Acids in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Boronic acids are used in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Methods of Application

The method involves the use of boronic acids in Suzuki-Miyaura cross-coupling reactions .

Results or Outcomes

The result is the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

4-Fluorophenylboronic Acid in Synthesis of Novel Compounds

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Methods of Application

The method involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Results or Outcomes

The result is the synthesis of novel biologically active terphenyls .

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention if necessary .

Future Directions

While specific future directions for 3-Fluoro-4-propoxyphenylboronic acid are not mentioned in the available resources, boronic acids in general are being explored for their potential in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMFQWJHYCKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584277
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-propoxyphenylboronic acid

CAS RN

192376-68-4
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution n-butyllithium (2.5 M in hexanes, 4.4 ml) was added dropwise over 5 minutes to a stirring solution of 1-bromo-3-fluoro-4-propoxybenzene (2.3 g) in tetrahydrofuran (10 ml) at -70° C. The solution was stirred at -70° C. for 15 minutes and then transferred by cannula to a solution of triisopropyl borate (4.14 g) in tetrahydrofuran (10 ml) at -78° C. Once addition was complete the mixture was stirred at room temperature for 30 minutes. A solution of dilute hydrochloric acid (2 M, 30 ml) was added and the mixture extracted with ethyl acetate (3×50 ml). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a white solid (1.19 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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